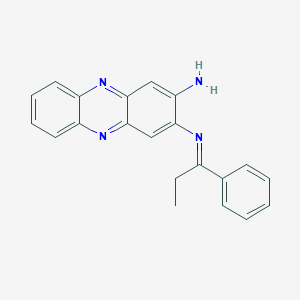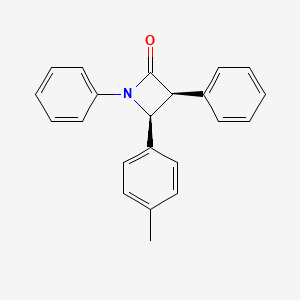
2-Chloro-4-(2-chloro-4-nitrophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-chloro-4-nitrophenoxy)aniline is an organic compound characterized by the presence of chloro and nitro groups attached to a phenoxy aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chloro-4-nitrophenoxy)aniline typically involves the reaction of 2-chloro-4-nitrophenol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents such as ethanol or methanol can aid in dissolving the reactants and facilitating the reaction. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-chloro-4-nitrophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Sodium hydroxide or potassium carbonate are commonly used bases for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of phenoxy derivatives with different substituents.
Scientific Research Applications
2-Chloro-4-(2-chloro-4-nitrophenoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-chloro-4-nitrophenoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro and nitro groups allows the compound to form specific interactions with these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the phenoxy group.
4-Chloro-2-nitrophenol: Similar structure but lacks the aniline group.
2,6-Dichloro-4-nitrophenol: Contains additional chloro substituents.
Uniqueness
2-Chloro-4-(2-chloro-4-nitrophenoxy)aniline is unique due to the combination of chloro, nitro, and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62632-13-7 |
|---|---|
Molecular Formula |
C12H8Cl2N2O3 |
Molecular Weight |
299.11 g/mol |
IUPAC Name |
2-chloro-4-(2-chloro-4-nitrophenoxy)aniline |
InChI |
InChI=1S/C12H8Cl2N2O3/c13-9-6-8(2-3-11(9)15)19-12-4-1-7(16(17)18)5-10(12)14/h1-6H,15H2 |
InChI Key |
IFVRIFGLOAISRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridinium, 1-[2-[(2-chlorophenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14528323.png)
![Methyl 3-[3-(4-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14528324.png)



![Propyl 2-[(2,6-diethylphenyl)carbamoyl]benzoate](/img/structure/B14528340.png)
![N-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]benzamide](/img/structure/B14528344.png)


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboperoxoic acid](/img/structure/B14528365.png)

![2-Methoxy-5-{[(3-phenyl-1H-indol-1-yl)imino]methyl}phenol](/img/structure/B14528400.png)
![(Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone]](/img/structure/B14528401.png)
